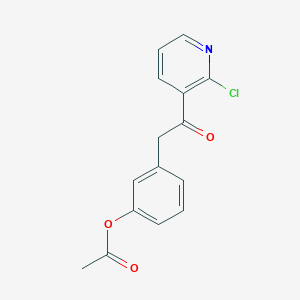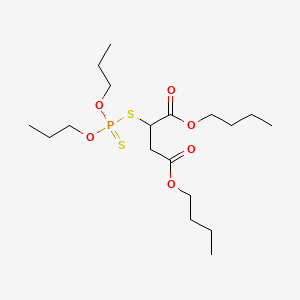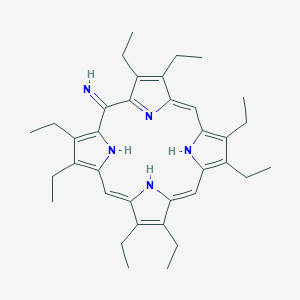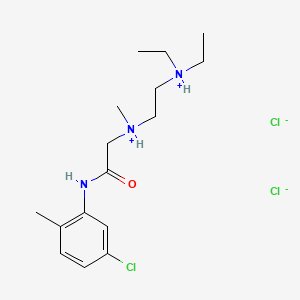
Acetanilide, 2-dimethylamino-N-(dimethylcarbamoylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetanilide, 2-dimethylamino-N-(dimethylcarbamoylmethyl)- is a synthetic organic compound with the molecular formula C14H21N3O2 and a molecular weight of 263.33544 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of Acetanilide, 2-dimethylamino-N-(dimethylcarbamoylmethyl)- involves several steps. One common method includes the reaction of acetanilide with dimethylamine and dimethylcarbamoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Acetanilide, 2-dimethylamino-N-(dimethylcarbamoylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Wissenschaftliche Forschungsanwendungen
Acetanilide, 2-dimethylamino-N-(dimethylcarbamoylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its analgesic and antipyretic effects, similar to other acetanilide derivatives.
Industry: The compound is utilized in the production of dyes, rubber accelerators, and stabilizers for cellulose ester varnishes
Wirkmechanismus
The mechanism of action of Acetanilide, 2-dimethylamino-N-(dimethylcarbamoylmethyl)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the activity of certain enzymes or receptors, leading to the modulation of biochemical processes. For example, its analgesic effect is believed to be due to the inhibition of cyclooxygenase enzymes, which play a role in the synthesis of prostaglandins involved in pain and inflammation .
Vergleich Mit ähnlichen Verbindungen
Acetanilide, 2-dimethylamino-N-(dimethylcarbamoylmethyl)- can be compared with other similar compounds, such as:
Acetanilide: The parent compound, known for its analgesic and antipyretic properties.
Phenacetin: Another acetanilide derivative with similar analgesic effects but with a different safety profile.
Paracetamol (Acetaminophen): A widely used analgesic and antipyretic, structurally related to acetanilide but with a safer profile for long-term use.
Eigenschaften
CAS-Nummer |
92432-21-8 |
|---|---|
Molekularformel |
C14H21N3O2 |
Molekulargewicht |
263.34 g/mol |
IUPAC-Name |
2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-phenylacetamide |
InChI |
InChI=1S/C14H21N3O2/c1-15(2)10-14(19)17(11-13(18)16(3)4)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 |
InChI-Schlüssel |
CEBZRUWEUUBYHH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC(=O)N(CC(=O)N(C)C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride](/img/structure/B13775519.png)
![3-Amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13775523.png)






![Acetamide, N-[3-(dimethylamino)-4-methoxyphenyl]-](/img/structure/B13775584.png)


